5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid
Description
Significance of Thienopyridine Scaffolds in Modern Drug Discovery and Development
Thienopyridine derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. nih.gov This versatility has led to their investigation in a wide array of therapeutic areas. The thienopyridine core is a key structural feature in several FDA-approved drugs, most notably in the class of antiplatelet agents that act as P2Y12 receptor antagonists. acs.org Beyond their well-established role in cardiovascular disease, thienopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comekb.eg
The thieno[3,2-b]pyridine (B153574) isomer, in particular, has emerged as an attractive scaffold for the development of highly selective inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. nih.govresearchgate.net The unique electronic and steric properties of the thienopyridine nucleus allow for diverse interactions with biological macromolecules, making it a valuable template for the design of novel therapeutic agents.
Historical Perspective on Bioactive Carboxylic Acid Derivatives and Heterocyclic Systems
The history of medicinal chemistry is deeply intertwined with the study of heterocyclic compounds and carboxylic acid derivatives. The development of organic chemistry in the 1800s paved the way for the systematic investigation of these molecules. researchgate.netscielo.br Early examples of bioactive heterocycles include quinine, an antimalarial drug containing a quinoline (B57606) ring, which has been in use for centuries. nuph.edu.ua The discovery of penicillin in the early 20th century, with its β-lactam heterocyclic core, revolutionized the treatment of bacterial infections and solidified the importance of heterocyclic chemistry in drug development. scielo.br
Similarly, the carboxylic acid moiety is a fundamental functional group in a vast number of biologically active molecules, including over 450 marketed drugs. acs.org This functional group is often a key component of a molecule's pharmacophore, the part of a molecule responsible for its biological activity, due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. nih.gov The combination of a heterocyclic scaffold with a carboxylic acid functional group has proven to be a powerful strategy in the design of new drugs, leveraging the structural diversity of the heterocycle and the key binding interactions of the carboxylic acid.
Rationale for the Academic Investigation of 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid as a Lead Structure
The specific academic interest in this compound can be inferred from the known biological activities of the broader thieno[3,2-b]pyridine class and the common strategies employed in medicinal chemistry. The thieno[3,2-b]pyridine core is a known pharmacophore for various biological targets, including protein kinases and G-protein coupled receptors. nih.govacs.org The carboxylic acid at the 3-position provides a crucial anchor for binding to target proteins.
The introduction of a chlorine atom at the 5-position is a deliberate modification aimed at modulating the compound's physicochemical and pharmacokinetic properties. Halogenation is a widely used strategy in drug design to:
Enhance binding affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can increase the affinity of a ligand for its target.
Improve metabolic stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life in the body.
Modulate lipophilicity: The chloro substituent increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Therefore, this compound represents a lead structure for optimization, with the goal of developing potent and selective modulators of various biological targets.
Overview of Research Strategies Applied to this compound and its Analogues
The investigation of this compound and its analogues typically involves a multi-pronged approach common in drug discovery.
Synthesis of Analogues: A primary strategy involves the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). This includes:
Modification of the carboxylic acid: The carboxylic acid can be converted to esters, amides, or other bioisosteres to fine-tune its properties.
Substitution at other positions: Different functional groups can be introduced at various positions on the thienopyridine ring to probe their effect on biological activity.
Scaffold hopping: The thieno[3,2-b]pyridine core can be replaced with other heterocyclic systems to identify novel chemotypes with similar biological activity. acs.org
Biological Evaluation: Synthesized compounds are then subjected to a battery of biological assays to determine their activity and selectivity. This can include:
In vitro screening: Compounds are tested against isolated enzymes or receptors to determine their potency (e.g., IC50 or EC50 values).
Cell-based assays: The activity of the compounds is assessed in relevant cell lines to understand their effects in a more biological context.
In vivo studies: Promising candidates are then evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties.
The data from these studies are then used to iteratively refine the chemical structure to develop compounds with optimal therapeutic potential.
Interactive Data Table: Biological Activities of Thieno[3,2-b]pyridine Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Thieno[3,2-b]pyridine-based inhibitors | Protein Kinases (e.g., Haspin, CDKLs) | Cancer |
| Thieno[3,2-b]pyridine-5-carboxamides | Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu₅) NAMs | Neurological Disorders |
| 3-Arylthieno[3,2-b]pyridine-2-carboxylates | Antitumor Activity | Cancer (Triple-Negative Breast Cancer) |
| Thieno[3,2-b]pyridinone derivatives | Enoyl-ACP reductase (InhA) | Infectious Disease (Tuberculosis) |
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-2-1-5-7(10-6)4(3-13-5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMWTHARWQKMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857183 | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-34-6 | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356016-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chlorothieno 3,2 B Pyridine 3 Carboxylic Acid and Its Derivates
Retrosynthetic Analysis of the 5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid Core
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the C-C and C-S bonds of the thiophene ring and the C-N and C-C bonds of the pyridine (B92270) ring.
One common strategy involves disconnecting the thieno[3,2-b]pyridine (B153574) core into a substituted pyridine precursor and a thiophene fragment. This approach prioritizes the construction of the pyridine ring first, followed by the annulation of the thiophene ring. Key bond disconnections are typically made at the C2-C3 and C3-S bonds of the thiophene ring. This leads to a 2,3-disubstituted pyridine intermediate, which can then be cyclized to form the fused bicyclic system.
Alternatively, a disconnection can be envisioned where the thiophene ring is the initial scaffold, which is then elaborated to form the fused pyridine ring. This would involve the synthesis of a suitably functionalized 2,3-disubstituted thiophene that can undergo a cyclization reaction to build the pyridine ring.
The carboxylic acid at the 3-position and the chlorine atom at the 5-position are considered as functional group interconversions (FGI). The carboxylic acid can be introduced from a nitrile, an ester, or through direct carboxylation. The chlorine atom can be introduced via electrophilic chlorination or a Sandmeyer-type reaction from a corresponding amino group.
Classical and Modern Synthetic Routes to Thienopyridine Carboxylic Acids
The construction of the thieno[3,2-b]pyridine-3-carboxylic acid scaffold can be achieved through a variety of classical and modern synthetic methods. These routes focus on the efficient formation of the bicyclic ring system and the introduction of the required functional groups.
Cyclization Reactions for Thienopyridine Ring Formation
The formation of the thieno[3,2-b]pyridine core is a critical step in the synthesis. Several named reactions and cyclization strategies have been employed for this purpose.
One of the most versatile methods is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. For the synthesis of thieno[3,2-b]pyridines, a suitably substituted 2-aminopyridine derivative can serve as the starting material, which upon reaction with a β-keto ester and sulfur, can lead to the formation of the fused thiophene ring.
Another powerful method is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of thieno[3,2-b]pyridine synthesis, a 3-amino-2-acylthiophene derivative can be condensed with a compound containing a methylene group activated by a ketone or ester to construct the pyridine ring.
The Gould-Jacobs reaction is also a relevant strategy. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline. A modification of this reaction using aminothiophenes can provide access to thieno[3,2-b]pyridinone derivatives, which can be further functionalized.
Below is a table summarizing these key cyclization reactions:
| Cyclization Reaction | Reactants | Key Features |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base | Multicomponent reaction, forms a polysubstituted 2-aminothiophene ring. |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Forms a pyridine or quinoline (B57606) ring. |
| Gould-Jacobs Reaction | Aniline derivative, Alkoxymethylenemalonate | Leads to 4-hydroxyquinoline or related heterocyclic systems. |
Functionalization Strategies for Carboxylic Acid Introduction
One common approach is the hydrolysis of a nitrile group . The nitrile functionality can be introduced during the initial ring formation, for instance, through the use of malononitrile in a Gewald-type reaction. Subsequent acidic or basic hydrolysis of the nitrile group affords the desired carboxylic acid.
Alternatively, the carboxylic acid can be derived from an ester group . An ester functionality can be incorporated into the heterocyclic framework during the cyclization step. Saponification of this ester under basic conditions, followed by acidification, yields the carboxylic acid.
Direct carboxylation of the thieno[3,2-b]pyridine core at the 3-position is also a possibility, although it may be less regioselective. This can be achieved by lithiation of the 3-position with a strong base like n-butyllithium, followed by quenching with carbon dioxide.
Introduction of Halogen Substituents on the Thienopyridine System
The introduction of a chlorine atom at the 5-position of the thieno[3,2-b]pyridine system requires a regioselective halogenation method.
Electrophilic halogenation is a direct approach. Reagents such as N-chlorosuccinimide (NCS) can be used to introduce a chlorine atom onto the pyridine ring. The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents on the ring.
A Sandmeyer-type reaction provides an alternative and often more regioselective route. This involves the conversion of a 5-aminothieno[3,2-b]pyridine derivative into a diazonium salt, which is then treated with a copper(I) chloride to introduce the chlorine atom. The precursor 5-amino derivative can be obtained by the reduction of a corresponding 5-nitro compound.
Advanced Synthetic Transformations for this compound Analogues
The 5-chloro substituent on the thieno[3,2-b]pyridine ring serves as a versatile handle for further functionalization through modern cross-coupling reactions, allowing for the synthesis of a diverse range of analogues.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The presence of the chlorine atom at the 5-position makes the this compound core an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org It involves the reaction of the 5-chloro-thieno[3,2-b]pyridine derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position. researchgate.netnih.gov
The Buchwald-Hartwig amination is another pivotal cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction facilitates the coupling of the 5-chlorothieno[3,2-b]pyridine core with a wide range of primary and secondary amines, leading to the synthesis of 5-amino-substituted analogues. wikipedia.orglibretexts.org
These advanced synthetic transformations significantly expand the chemical space accessible from the this compound scaffold, enabling the generation of libraries of compounds for various applications.
The following table summarizes the key cross-coupling reactions:
| Cross-Coupling Reaction | Reactants | Bond Formed | Catalyst/Reagents |
| Suzuki-Miyaura Coupling | 5-Chlorothienopyridine, Boronic Acid/Ester | C-C | Palladium Catalyst, Base |
| Buchwald-Hartwig Amination | 5-Chlorothienopyridine, Amine | C-N | Palladium Catalyst, Base, Ligand |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Thienopyridines
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of halogenated heteroaromatic compounds like this compound. wikipedia.orgnih.gov In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The thienopyridine system, being electron-deficient, is amenable to nucleophilic attack, particularly when activated by electron-withdrawing groups. wikipedia.orgresearchgate.netresearchgate.net The chlorine atom at the 5-position of the pyridine ring is a primary site for such substitutions.
The general mechanism for an SNAr reaction involves two main steps: the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.orgyoutube.com The rate-determining step is typically the initial attack by the nucleophile. sci-hub.se
Common nucleophiles used in SNAr reactions with halogenated thienopyridines include:
Amines: Primary and secondary amines can be used to introduce various amino functionalities.
Alcohols and Phenols: Alkoxides and phenoxides react to form ethers.
Thiols: Thiolates are effective nucleophiles for creating thioethers.
For instance, the reaction of a chloro-thienopyridine with an alcohol, such as (R)-tetrahydrofuran-3-ol, can proceed via an SNAr mechanism to yield the corresponding ether derivative. nih.gov This substitution is often facilitated by a base to deprotonate the nucleophile, increasing its reactivity. Microwave irradiation has been shown to accelerate these reactions, often leading to completion within minutes and providing high yields. sci-hub.se
The reactivity of the halogen leaving group in SNAr reactions on pyridines generally follows the trend F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. sci-hub.se This is because the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.org
Table 1: Examples of Nucleophiles in SNAr Reactions on Halogenated Pyridines
| Nucleophile Class | Specific Example | Resulting Functional Group |
| Alcohols | (R)-Tetrahydrofuran-3-ol | Ether |
| Amines | 5-Fluoropyridin-2-amine | Secondary Amine |
| Thiols | Sodium Thiophenolate | Thioether |
Derivatization of the Carboxylic Acid Moiety (e.g., Esters, Amides, Hydrazones)
The carboxylic acid group at the 3-position of this compound is a versatile handle for a wide range of derivatizations to produce esters, amides, and hydrazones, among other functional groups. These derivatives are often synthesized to explore their biological activities or to serve as intermediates for further chemical transformations. mdpi.com
Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, treatment of a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol and sulfuric acid yields the corresponding methyl ester. mdpi.com
Amide Formation: The synthesis of amides from the carboxylic acid typically involves activation of the carboxyl group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form an intermediate acid chloride. nih.gov This highly reactive intermediate is then treated with the desired amine in the presence of a base like pyridine to yield the amide. nih.gov For example, various heterocyclic amines have been successfully coupled with thieno[3,2-b]pyridine-3-carboxylic acid intermediates to generate a library of amide analogues. nih.gov
Hydrazone Synthesis: Hydrazones can be prepared from the carboxylic acid derivatives. Typically, the carboxylic acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form a hydrazide. The resulting hydrazide can then be condensed with various aldehydes or ketones to furnish the final hydrazone products.
Table 2: Reagents for Carboxylic Acid Derivatization
| Desired Derivative | Reagents |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) |
| Amide | Activating Agent (e.g., POCl₃), Amine, Base (e.g., Pyridine) |
| Hydrazide | Esterification followed by Hydrazine Hydrate |
| Hydrazone | Hydrazide, Aldehyde or Ketone |
Modification of the Thiophene and Pyridine Rings
Beyond substitutions on the pyridine ring and derivatization of the carboxylic acid, the core thieno[3,2-b]pyridine scaffold can undergo further modifications on both the thiophene and pyridine rings. These modifications can be used to fine-tune the electronic and steric properties of the molecule.
Skeletal Editing: Recent advances in organic synthesis have introduced methods for skeletal editing, where atoms within a heterocyclic ring are replaced. For example, pyridines can be converted into thiophenes using elemental sulfur. chemrxiv.orgnih.gov This process involves ring-opening of the pyridine to an intermediate, followed by a ring-closing reaction with sulfur to form the thiophene ring. chemrxiv.orgnih.gov While not a direct modification of the existing thienopyridine, this demonstrates the possibility of fundamentally altering the heterocyclic core.
Substitution on the Thiophene Ring: The thiophene ring in thienopyridine systems can also be a site for chemical modification, although it is generally less reactive towards nucleophilic substitution than the halogenated pyridine ring. Electrophilic substitution reactions, such as nitration or halogenation, could potentially occur on the thiophene ring, depending on the reaction conditions and the directing effects of the existing substituents. For instance, nitration of a related thieno[2,3-b]pyridine (B153569) system has been reported as a key step in the synthesis of more complex derivatives. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and improve efficiency. firp-ula.orgnih.gov These principles can be applied to the synthesis of this compound and its derivatives. researchgate.net
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. firp-ula.orggreenchemistry-toolkit.org Key principles relevant to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved through high-yield reactions and atom-economical transformations. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like cycloadditions are highly atom-economical.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is crucial. Solvent-free reactions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental footprint of a synthesis. nih.govresearchgate.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can be an energy-efficient alternative to conventional heating. sci-hub.senih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. greenchemistry-toolkit.org
For example, in the derivatization of the carboxylic acid, using catalytic amounts of a solid acid catalyst for esterification instead of stoichiometric amounts of a strong mineral acid can be a greener approach. nih.gov Similarly, exploring one-pot reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates can reduce solvent use and waste generation. nih.gov
Stereoselective Synthesis of Chiral this compound Analogues
When derivatives of this compound contain stereocenters, their stereoselective synthesis becomes a critical aspect to ensure the desired biological activity and to avoid potential issues with other stereoisomers. This is particularly relevant when introducing chiral side chains or when modifications to the core structure create chirality.
Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This can be achieved through various strategies, including:
Chiral Pool Synthesis: Using a readily available enantiomerically pure starting material that is incorporated into the final product.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction. The auxiliary is then removed.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.
An example of a stereoselective reaction in a related context is the diastereoselective Michael addition of an enolate generated from a chiral dioxolane to a cyclopentenone, which was a key step in the synthesis of a muscarinic M3 receptor antagonist. nih.gov Similarly, if a chiral amine or alcohol is used in SNAr reactions or in the derivatization of the carboxylic acid, the resulting product will be chiral. If the nucleophile is a racemate, a mixture of diastereomers will be formed which may require separation. However, if an enantiomerically pure nucleophile is used, a single diastereomer can be obtained.
Considerations for Scale-Up of Research Syntheses
Transitioning a synthetic route from a laboratory research scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of this compound and its derivatives, several factors must be considered for successful scale-up.
Reaction Conditions: Reactions that are feasible on a small scale, such as those requiring cryogenic temperatures or high pressures, may be difficult or expensive to implement on a large scale. The choice of reagents and solvents must also be re-evaluated for cost, safety, and environmental impact.
Purification: Chromatographic purification, which is common in research labs, is often not practical for large quantities of material. Alternative purification methods like crystallization, distillation, or extraction are preferred for scale-up.
Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the process, such as exothermic reactions, formation of toxic byproducts, or handling of flammable or corrosive materials.
Catalyst Selection and Recovery: If a catalyst is used, its efficiency, stability, and ease of recovery and reuse are important considerations for a cost-effective and sustainable process. Heterogeneous catalysts are often favored for scale-up as they can be more easily separated from the reaction mixture. nih.gov
For the synthesis of carboxylic acids and their derivatives, the development of robust and scalable methods is an active area of research. For example, the use of solid acid catalysts for the oxidation of aldehydes to carboxylic acids has been shown to be efficient at the gram scale. nih.gov
Molecular and Cellular Biological Investigations of 5 Chlorothieno 3,2 B Pyridine 3 Carboxylic Acid
In Vitro Biological Screening Methodologies for 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid and Analogues
A variety of in vitro biological screening methods have been utilized to elucidate the pharmacological profile of compounds based on the thieno[3,2-b]pyridine (B153574) core. These assays range from specific enzyme or receptor interactions to broader cell-based phenotypic effects.
Enzyme Inhibition Assays (e.g., Kinases, COX, LOX, DNA gyrase, Sirtuins, Acetylcholinesterase, Proto-oncogene tyrosine-protein kinase)
Enzyme inhibition assays are fundamental in determining the mechanism of action for many therapeutic agents. For the thieno[3,2-b]pyridine class of compounds, several enzyme targets have been explored.
Kinases: Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a major target for drug discovery. ed.ac.uk Analogues of this compound have been investigated for their kinase inhibitory potential. For instance, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been shown to inhibit the non-receptor tyrosine kinase Src. mdpi.com Furthermore, substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas act as inhibitors of both VEGFR-2 and c-Met, two receptor tyrosine kinases involved in angiogenesis. mdpi.com
Proto-oncogene tyrosine-protein kinase (Src) and Acetylcholinesterase: Preliminary in silico experiments have suggested that related scaffolds, specifically 3-aminothieno[2,3-b]pyridine-2-carboxamides, are promising candidates for the development of new inhibitors against Src and acetylcholinesterase. acs.org
Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the inflammatory pathway, converting arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing novel anti-inflammatory agents. nih.govbohrium.com The evaluation of potential inhibitors often involves in vitro screening kits, such as those using human recombinant 5-LOX and COX-2 enzymes, to determine a compound's inhibitory capacity and calculate IC50 values. nih.govmdpi.com While specific data for this compound is not detailed, these standard assays are the established methodology for determining activity against these enzymes. nih.govdrugbank.com
Sirtuins: A novel class of potent pan-inhibitors for sirtuins SIRT1, SIRT2, and SIRT3 was identified based on a related thieno[3,2-d]pyrimidine-6-carboxamide scaffold. acs.org The biochemical evaluation for these targets typically employs a discontinuous O-acetyl-ADP-ribose (OAADPr) mass spectrometry assay, which measures the deacetylation activity of the sirtuin enzyme. acs.org
DNA Gyrase: Through molecular docking studies, derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been identified as potential inhibitors of the bacterial enzyme DNA gyrase B, suggesting a possible avenue for antibacterial agent development. researchgate.net
Table 1: Investigated Enzyme Targets for Thieno[3,2-b]pyridine Analogues and Related Scaffolds
| Enzyme Target | Compound Scaffold | Assay/Screening Method | Finding | Reference(s) |
|---|---|---|---|---|
| Src (Proto-oncogene tyrosine-protein kinase) | Thieno[3,2-b]pyridine | Kinase Inhibition Assay | Inhibition of Src activity | mdpi.com |
| VEGFR-2, c-Met | Thieno[3,2-b]pyridine | Kinase Inhibition Assay | Inhibition of VEGFR-2 and c-Met | mdpi.com |
| Sirtuins (SIRT1, SIRT2, SIRT3) | Thieno[3,2-d]pyrimidine | OAADPr Mass Spectrometry Assay | Potent pan-inhibition | acs.org |
| DNA Gyrase B | Thieno[2,3-b]pyridine | Molecular Docking (In Silico) | Potential inhibition | researchgate.net |
| Acetylcholinesterase, Src | Thieno[2,3-b]pyridine | Molecular Docking (In Silico) | Potential inhibition | acs.org |
Receptor Binding and Modulation Studies (e.g., Metabotropic Glutamate (B1630785) Receptors (mGlu5), GPCRs, Adenosine A2A receptor)
The interaction of small molecules with cell surface receptors, particularly G-protein-coupled receptors (GPCRs), is a cornerstone of modern pharmacology.
Metabotropic Glutamate Receptors (mGlu5): Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is modulated by metabotropic glutamate (mGlu) receptors. tocris.comtocris.com The mGlu5 receptor, a member of the Group I mGlu family, is a GPCR that couples to Gq proteins, leading to the activation of phospholipase C and subsequent release of intracellular calcium. nih.govhellobio.com
A structure-activity relationship study focusing on thieno[3,2-b]pyridine-5-carboxamide analogues identified this scaffold as a source of potent negative allosteric modulators (NAMs) of the human mGlu5 (hmGlu5) receptor. nih.gov The primary screening methodology employed was a calcium mobilization assay in HEK293A cells expressing the hmGlu5 receptor. nih.gov In this assay, the ability of a compound to reduce the intracellular calcium release triggered by an EC80 concentration of glutamate is measured to determine its IC50 value. nih.gov For example, replacing a picolinamide (B142947) core with a thieno[3,2-b]pyridine core in one series resulted in a compound with an hmGlu5 IC50 of 61 nM. nih.gov
GPCRs and Adenosine A2A receptor: Both mGlu5 and Adenosine A2A receptors are members of the large GPCR superfamily. tocris.comnih.govnih.gov The Adenosine A2A receptor is a prototypical Gs-coupled receptor. nih.gov Allosteric modulation is a key therapeutic strategy for targeting these receptors, as it can offer greater subtype selectivity compared to targeting the highly conserved orthosteric binding site. nih.govnih.gov Screening for modulators of these receptors often involves radioligand binding assays to determine a compound's affinity (Ki) and functional assays (like the calcium mobilization assay) to assess its modulatory effect on receptor signaling. nih.gov
Table 2: In Vitro Activity of Thieno[3,2-b]pyridine-5-carboxamide Analogues as mGlu5 NAMs
| Compound | Core Structure | Tail Group | hmGlu5 IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| Analogue 19aB | Thieno[3,2-b]pyridine | 5-Fluoropyridyl amide | 61 | nih.gov |
| Analogue 19aC | Thieno[3,2-b]pyridine | 6-Fluoropyridyl amide | 1100 (>17-fold reduction) | nih.gov |
| Analogue 19aD | Thieno[3,2-b]pyridine | 6-Methylpyridyl amide | 22 (3-fold improvement) | nih.gov |
| Analogue 13 | Thieno[3,2-b]pyridine | Not specified | 110 | nih.gov |
Data derived from a study on thieno[3,2-b]pyridine-5-carboxamides, which are structural analogues of the titular carboxylic acid.
Cell-Based Assays for Specific Biological Pathways (e.g., cell proliferation, cell cycle analysis, apoptosis induction, viral replication)
Cell-based assays provide crucial information in a more physiologically relevant context than biochemical assays by evaluating a compound's effect on living cells. tebubio.com
Antitumor Activity: Analogues such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-468. mdpi.comnih.gov
Cell Growth Inhibition: The sulforhodamine B (SRB) assay is a common method used to measure drug-induced cytotoxicity and cell growth inhibition. mdpi.com
Cell Proliferation: The bromodeoxyuridine (BrdU) assay is used to quantify cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA. nih.gov
Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle profile, determining the percentage of cells in the G0/G1, S, and G2/M phases. Studies on a promising thieno[3,2-b]pyridine derivative showed that at its GI50 concentration, it caused a decrease in the number of proliferating MDA-MB-231 cells and an increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S phase. nih.gov
Apoptosis Induction: The induction of programmed cell death is a key mechanism for many anticancer agents. While not detailed for the title compound, related scaffolds like nih.govbenzothieno[2,3-c]pyridines have been studied for apoptosis induction in cancer cell lines. nih.gov
Antiviral Activity: The thienopyridine scaffold has also been explored for antiviral properties. The standard methodology for screening for inhibitors of viral replication involves cell-based assays where cell cultures (e.g., Vero E6 cells) are infected with the virus (e.g., SARS-CoV-2). nih.gov The efficacy of the test compound is determined by its ability to inhibit the virus-induced cytopathic effect (CPE), which refers to the pathological changes in cell morphology caused by the infection. nih.gov Additionally, related heterocyclic systems have been developed to disrupt the viral RNA-dependent RNA polymerase (RdRP) of the influenza virus, a key enzyme complex for viral replication. nih.gov
In Vitro Phenotypic Screening Approaches
Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism, often without prior knowledge of the specific molecular target. researchgate.net This strategy has seen a resurgence in popularity. researchgate.net
The cell-based assays for antitumor activity, such as monitoring cell growth inhibition or viability, are a direct application of phenotypic screening. mdpi.com A hit compound is identified based on its observable effect on the cancer cells. Once a hit is identified, the challenging process of target elucidation begins. biorxiv.org A modern and efficient workflow combines phenotypic screening of compound libraries with advanced techniques like chemical proteomics to rapidly identify both the lead compound and its molecular target. biorxiv.org
Identification and Characterization of Molecular Targets for this compound
Following the identification of a biologically active compound through screening, the next critical step is to identify and characterize its molecular target(s). For the thieno[3,2-b]pyridine scaffold, screening efforts have successfully identified specific targets. As demonstrated in the sections above, analogues have been found to target the mGlu5 receptor, where they act as negative allosteric modulators. nih.gov In the context of cancer, various kinases, including Src, VEGFR-2, and c-Met, have been identified as molecular targets for other derivatives of this scaffold. mdpi.com
Target Deconvolution Strategies
Target deconvolution is the process of identifying the specific molecular target(s) of a compound that has been discovered through a phenotypic screen. researchgate.net This process is essential for understanding the compound's mechanism of action and for facilitating medicinal chemistry optimization. researchgate.net
Several strategies are employed for successful target deconvolution:
Computational Prediction: In silico methods can generate hypotheses about potential targets. These approaches are often based on chemical similarity (i.e., similar compounds may bind to similar targets) or on molecular docking simulations that calculate the binding energy between the compound and a library of known protein structures. researchgate.net
Experimental Approaches: Chemical proteomics is a powerful experimental strategy. Activity-based protein profiling (ABPP), for example, uses chemical probes to map the active sites of enzymes in complex proteomes, allowing for the identification of a compound's target. biorxiv.org This is particularly effective for covalent inhibitors. Another common method is affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Validating a putative target is a significant challenge that typically requires a combination of orthogonal approaches, including direct binding studies, evidence of target engagement in a cellular context, and functional studies to confirm that interaction with the target is responsible for the observed therapeutic effect. researchgate.net
Ligand-Target Interaction Studies
The thieno[3,2-b]pyridine core is a versatile scaffold that has been shown to interact with various biological targets, primarily protein kinases and G-protein coupled receptors. The specific nature of these interactions is highly dependent on the substitution pattern around the core structure.
Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as highly selective kinase inhibitors. The interaction of these compounds with the kinase hinge region is often weak, which allows for diverse binding modes while maintaining high selectivity across the kinome. This characteristic enables the design of ATP-competitive inhibitors that are not strictly ATP-mimetic, instead anchoring to the back pocket of the kinase. researchgate.net
In another class of targets, thieno[3,2-b]pyridine-5-carboxamide derivatives have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov These compounds bind to an allosteric site within the transmembrane domain of the receptor, rather than the orthosteric site where the endogenous ligand glutamate binds. nih.gov This allosteric modulation provides a means to achieve greater selectivity for the mGlu5 subtype over other mGlu receptors. nih.gov The structure-activity relationship (SAR) studies of these NAMs have highlighted the importance of specific substituents on the thieno[3,2-b]pyridine core for potent receptor inhibition. nih.gov
While these studies provide insight into the potential targets for compounds containing the thieno[3,2-b]pyridine scaffold, the specific molecular target of this compound has not been explicitly detailed in the reviewed literature.
Elucidation of Signaling Pathways Modulated by this compound at the Cellular Level
The modulation of specific molecular targets by thieno[3,2-b]pyridine derivatives leads to the perturbation of various intracellular signaling pathways.
As negative allosteric modulators of mGlu5, certain thieno[3,2-b]pyridine derivatives can influence signaling cascades coupled to this receptor. The mGlu5 receptor is predominantly coupled to Gq-proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn results in the mobilization of intracellular calcium. nih.gov By inhibiting mGlu5, these compounds can be expected to attenuate this signaling pathway.
In the context of oncology, various thieno[3,2-b]pyridine derivatives have been shown to impact cancer-related signaling pathways. For instance, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src. mdpi.com Inhibition of these kinases can disrupt downstream signaling pathways involved in angiogenesis and tumor cell proliferation. mdpi.com Furthermore, certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated the ability to cause cell cycle arrest in the G0/G1 phase in triple-negative breast cancer cell lines. mdpi.com
The specific signaling pathways modulated by this compound at the cellular level have not been specifically elucidated in the available research.
In Vitro Pharmacological Characterization (e.g., potency, selectivity, in vitro ADME)
The in vitro pharmacological profile of thieno[3,2-b]pyridine derivatives has been explored in various studies, revealing their potential as therapeutic agents.
The potency of these compounds is typically assessed through the determination of their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against specific targets or cell lines. For example, a series of thieno[3,2-b]pyridine-5-carboxamides were identified as potent mGlu5 NAMs with IC50 values in the nanomolar range. nih.gov In the realm of anticancer research, certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown growth inhibitory activity against triple-negative breast cancer cell lines with GI50 values in the micromolar range. mdpi.com
Selectivity is a critical aspect of drug development, and thieno[3,2-b]pyridine derivatives have shown promise in this regard. As kinase inhibitors, they have demonstrated high kinome-wide selectivity. researchgate.net In the case of mGlu5 NAMs, the allosteric mechanism of action contributes to their selectivity over other mGlu receptor subtypes. nih.gov
The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of some thieno[3,2-b]pyridine derivatives have been characterized. Studies on certain mGlu5 NAMs have reported data on their metabolic stability, with some compounds showing moderate predicted hepatic clearance and plasma protein binding. nih.gov Additionally, some benzothieno[2,3-c]pyridines, a related class of compounds, have demonstrated good oral bioavailability and metabolic stability in in silico ADME profile studies. nih.gov
A detailed in vitro pharmacological characterization, including specific potency, selectivity, and a comprehensive ADME profile for this compound, is not available in the reviewed literature.
Interactive Data Table: In Vitro Potency of Selected Thieno[3,2-b]pyridine Derivatives
| Compound Class | Target/Cell Line | Potency (IC50/GI50) |
| Thieno[3,2-b]pyridine-5-carboxamides | mGlu5 Receptor | Nanomolar range nih.gov |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Triple-Negative Breast Cancer Cells | Micromolar range mdpi.com |
Investigation of Mechanisms of Resistance to this compound in Preclinical Models (e.g., viral drug resistance)
The development of drug resistance is a significant challenge in the treatment of various diseases, including cancer and infectious diseases. While specific studies on mechanisms of resistance to this compound are not available, research on the broader class of thieno[2,3-b]pyridines (a structurally related isomer) provides some insights into potential mechanisms.
A study on a series of novel thieno[2,3-b]pyridines identified them as potent multidrug resistance (MDR) modulators. nih.gov These compounds were found to inhibit the activity of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). nih.gov These transporters are key players in the development of MDR in cancer cells by actively effluxing a wide range of chemotherapeutic agents.
One particular thieno[2,3-b]pyridine derivative exhibited potent inhibitory action against P-gp, MRP1, and BCRP with EC50 values in the sub-micromolar to low micromolar range. nih.gov This suggests that compounds with a thienopyridine scaffold could potentially be used to overcome MDR in cancer. However, this also implies that the overexpression of these efflux pumps could be a potential mechanism of resistance to thienopyridine-based drugs themselves.
There is no direct evidence or investigation into the mechanisms of resistance to this compound in preclinical models reported in the reviewed scientific literature.
Structure Activity Relationship Sar and Computational Studies of 5 Chlorothieno 3,2 B Pyridine 3 Carboxylic Acid Analogues
Design Principles for 5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid Derivative Libraries
The design of chemical libraries for derivatives of this compound is guided by established medicinal chemistry principles aimed at exploring and optimizing biological activity. A primary strategy involves scaffold hopping, where the thieno[3,2-b]pyridine (B153574) core is used as a bioisosteric replacement for other heterocyclic systems to improve properties like potency or metabolic stability. For instance, the thieno[3,2-b]pyridine-5-carboxamide core has been successfully used to replace a 6-methylpicolinamide scaffold in the development of potent metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs). chemscene.com
Another key design principle is systematic substitution analysis around the core scaffold. For the this compound framework, this involves:
Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position is a critical interaction point, often forming hydrogen bonds or salt bridges with target proteins. This group can be converted to various amides, esters, or other bioisosteres to modulate binding affinity, selectivity, and pharmacokinetic properties.
Substitution on the Pyridine (B92270) Ring: While the parent compound has a chlorine atom at the 5-position, creating a library would involve introducing a diverse set of substituents at this and other available positions. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or aryl groups) can significantly influence the electronic properties of the ring system and its interaction with biological targets. nih.gov
Exploration of Supramolecular Interactions: The design can also incorporate functionalities that promote specific non-covalent interactions, such as halogen bonding, which can be facilitated by the chlorine atom at the 5-position. uni.lu The formation of specific hydrogen bond patterns, like hetero trimers (HT) and linear hetero tetramers (LHT), is a crucial consideration when designing co-crystals or complex structures involving the nitrogenous pyridine ring. uni.lu
These principles allow for the systematic construction of a focused library of derivatives, enabling a thorough exploration of the structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Thienopyridine Carboxylic Acids
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thienopyridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively employed to understand the structural requirements for biological activity. nih.govtcichemicals.com
In a study of thienopyridine derivatives as Aurora-B kinase inhibitors, 3D-QSAR models were generated that showed high statistical significance. nih.gov The CoMFA and CoMSIA models yielded high leave-one-out cross-validation coefficients (q²) of 0.70 and 0.72, respectively, and non-cross-validated correlation coefficients (r²ncv) of 0.97 for both models. nih.gov Furthermore, the models demonstrated strong predictive power for external test sets, with predictive correlation coefficients (r²pred) of 0.86 and 0.88, respectively. nih.gov
These models utilize various molecular field descriptors to quantify the impact of structural features on activity:
CoMFA: Employs steric and electrostatic fields.
CoMSIA: In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tcichemicals.com
The graphical output of these models, known as contour maps, provides a visual guide for drug design. These maps highlight regions in 3D space where modifications to the molecule are likely to increase or decrease activity. For example, the contour maps might indicate that bulky substituents are favored in one region (sterically favorable) or that an electropositive group is required in another to enhance interaction with the target. nih.govudhtu.edu.ua
| QSAR Model | Validation Method | q² (LOO) | r² (non-cross-validated) | r² (predictive) | Reference |
| CoMFA-RG | Leave-One-Out | 0.70 | 0.97 | 0.86 | nih.gov |
| CoMSIA | Leave-One-Out | 0.72 | 0.97 | 0.88 | nih.gov |
| CoMFA | Leave-One-Out | 0.783 | 0.944 | 0.851 | nih.gov |
| CoMSIA | Leave-One-Out | 0.728 | 0.982 | 0.814 | nih.gov |
Table 1: Statistical validation parameters for 3D-QSAR models developed for thienopyridine and related thieno[3,2-b]pyrrole scaffolds. q² represents the cross-validated correlation coefficient, r² represents the non-cross-validated correlation coefficient, and r²pred represents the predictive correlation coefficient for an external test set.
Molecular Docking and Dynamics Simulations of this compound with Target Proteins
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules like this compound to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses based on their energetic favorability.
For thienopyridine derivatives, docking studies have revealed crucial interactions with target proteins. For example, active thienopyridine compounds were docked into the ATP-binding site of Aurora-B kinase (PDB ID: 4C2V), identifying key amino acid interactions responsible for their inhibitory activity. nih.gov Similarly, docking of thieno[3,2-b]pyrrole-5-carboxamide derivatives into the active site of Lysine Specific Demethylase 1 (LSD1) highlighted the importance of interactions with residues like Asn535. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing fluctuations in atomic positions and confirming the stability of key interactions identified in docking. nih.gov Parameters such as Root-Mean-Square Deviation (RMSD) of the protein and ligand, and Root-Mean-Square Fluctuation (RMSF) of individual residues, are analyzed to assess the stability of the system. A stable RMSD value over the simulation period suggests that the ligand remains securely bound in the predicted pose.
| Ligand Scaffold | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Thienopyridine | Aurora-B Kinase | Not specified | Not specified | nih.gov |
| Thiazolo[3,2-a] pyridine | α-amylase | Trp58, Trp59, Tyr62, Gln63, Asp197 | -7.43 (for compound 4e) | |
| Thieno[3,2-b]pyrrole | LSD1 | Asn535 | Not specified | nih.gov |
Table 2: Examples of molecular docking studies performed on thienopyridine and related heterocyclic scaffolds with their respective protein targets, highlighting key interacting amino acid residues and reported docking scores.
Pharmacophore Modeling and Virtual Screening Approaches for this compound
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For a series of active analogues based on the this compound scaffold, a pharmacophore model can be generated using the "indirect" or ligand-based method. This involves aligning the 3D structures of several active compounds and identifying the common chemical features that are spatially arranged in a similar manner. The resulting pharmacophore hypothesis represents the key interaction points required for binding to the target receptor.
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. Large chemical databases, containing millions of compounds, can be rapidly searched to identify molecules that match the pharmacophore model. This process filters the database to a smaller, more manageable set of "hits" that are predicted to have the desired biological activity. This approach is highly effective for discovering novel chemical scaffolds that are structurally distinct from the initial active compounds but retain the necessary pharmacophoric features for activity.
De Novo Drug Design Approaches Utilizing the this compound Moiety
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a specific biological target. The this compound moiety can serve as a valuable starting point in such design strategies, acting as a core scaffold or a fragment.
There are two main approaches in de novo design where this moiety can be utilized:
Fragment-based growing: The this compound structure can be placed in the active site of a target protein. A computational algorithm then "grows" the molecule by adding new atoms or functional groups one by one, optimizing the geometry at each step to achieve favorable interactions with the protein.
Scaffold-linking: The thienopyridine core can be used as an anchor or central scaffold. The algorithm can then search a library of molecular fragments and link them to the core in ways that satisfy the geometric and energetic constraints of the target's binding pocket.
These methods leverage the favorable properties of the "privileged" thienopyridine scaffold to generate novel drug candidates. The quality of the designed compounds is typically assessed using scoring functions that evaluate factors like binding affinity, internal strain energy, and similarity to known drugs. This approach allows for the exploration of vast chemical space and the generation of innovative molecular architectures that might not be conceived through traditional medicinal chemistry.
Conformational Analysis and Stereoelectronic Properties of this compound
Understanding the three-dimensional structure (conformation) and electronic properties of this compound is fundamental to predicting its interaction with biological targets. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for this analysis.
Conformational Analysis: The thieno[3,2-b]pyridine ring system is largely planar. However, the orientation of the carboxylic acid group at the 3-position relative to the ring is a key conformational variable. DFT calculations can be used to determine the potential energy surface for the rotation of this group, identifying the most stable (lowest energy) conformations. These low-energy conformers are the most likely to be biologically relevant.
Stereoelectronic Properties: DFT calculations also provide detailed information about the electronic structure of the molecule.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The ESP map for this compound would likely show negative potential around the carboxylic acid oxygens and the pyridine nitrogen, indicating their role as hydrogen bond acceptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
These analyses provide a fundamental understanding of the molecule's intrinsic properties, which govern its intermolecular interactions and biological function.
In Silico Prediction of Physicochemical Properties and Drug-Likeness (e.g., Log P, TPSA, Molecular Weight)
Before undertaking costly synthesis and biological testing, in silico methods are used to predict the physicochemical properties and drug-likeness of a compound. These predictions help to identify candidates with a higher probability of having favorable pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). Several key descriptors are calculated to assess drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.
For this compound, the key predicted properties are:
Molecular Weight (MW): The mass of the molecule. For oral bioavailability, a MW of <500 g/mol is generally preferred.
Log P (Octanol-Water Partition Coefficient): A measure of lipophilicity. A Log P value of <5 is part of Lipinski's rules and indicates a balance between solubility and permeability.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of <140 Ų is often considered favorable.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of OH and NH groups (donors) and N and O atoms (acceptors). Lipinski's rules suggest ≤5 HBDs and ≤10 HBAs for good oral absorption.
Various computational tools and online servers, such as ADMETlab, pkCSM, and Molinspiration, are used to calculate these properties. These predictions are crucial for prioritizing compounds in the early stages of drug discovery.
| Property | Predicted Value | Drug-Likeness Guideline (Lipinski's Rule of Five) | Reference |
| Molecular Formula | C₈H₄ClNO₂S | - | nih.gov |
| Molecular Weight (MW) | 213.64 g/mol | < 500 | nih.gov |
| Log P | 2.64 | < 5 | nih.gov |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | < 140 Ų | nih.gov |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | nih.gov |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | nih.gov |
| Number of Rule of Five Violations | 0 | 0 is ideal | - |
Table 3: Predicted physicochemical and drug-likeness properties for this compound. The predicted values adhere to Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.
Bioisosteric Replacements and Scaffold Hopping Strategies for Thienopyridine Carboxylic Acids
In the quest for novel therapeutic agents, medicinal chemists frequently employ strategies such as bioisosteric replacement and scaffold hopping to optimize lead compounds. These approaches aim to improve a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, while retaining the desired biological activity. For thieno[3,2-b]pyridine carboxylic acids, these strategies offer a pathway to new chemical entities with potentially enhanced therapeutic value.
Bioisosteric replacement involves the substitution of a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. cambridgemedchemconsulting.com The carboxylic acid moiety, while often crucial for target binding, can present challenges such as poor metabolic stability and limited cell permeability. nih.gov Consequently, its replacement with suitable bioisosteres is a common tactic in drug design.
Scaffold hopping, a more profound structural modification, entails replacing the core structure (scaffold) of a molecule with a chemically different one while preserving the original's biological activity. nih.gov This strategy can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical properties.
One notable example of scaffold hopping in a related series involves the successful replacement of a picolinamide (B142947) core with a thieno[3,2-b]pyridine-5-carboxamide. This modification led to the identification of potent negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu₅), demonstrating the utility of the thienopyridine scaffold as a viable alternative in drug design. nih.gov In this context, the thieno[3,2-b]pyridine core was identified as a competent replacement that maintained the desired pharmacological activity. nih.gov
Further illustrating the application of these strategies to the broader thienopyridine class, a study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives explored their potential as fungicide agents. Notably, some of these compounds incorporated a tetrazole ring, a well-established bioisostere for the carboxylic acid group. nih.gov This suggests that the replacement of the carboxylic acid in thienopyridine derivatives with bioisosteres like tetrazoles is a feasible approach to modulate the properties of these compounds.
In another instance, scaffold hopping was applied to thienopyrimidinones, which share a fused heterocyclic system with thienopyridines. This work aimed to optimize allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. The researchers successfully replaced the thienopyrimidinone scaffold with quinazolinone derivatives, highlighting the potential for significant structural modifications to improve drug-like properties while maintaining the mechanism of action. unica.it
The following tables summarize key findings from studies employing bioisosteric replacement and scaffold hopping on thienopyridine and related heterocyclic systems.
Table 1: Bioisosteric Replacement of Carboxylic Acid in a Tetrahydrothienopyridine System
| Parent Scaffold | Bioisosteric Replacement | Resulting Compound Class | Biological Activity |
| 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine | Carboxylic Acid → Tetrazole | 4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives | Antifungal nih.gov |
Table 2: Scaffold Hopping from a Picolinamide to a Thienopyridine Core
| Original Scaffold | Hopped Scaffold | Resulting Compound Class | Target |
| Picolinamide | Thieno[3,2-b]pyridine | Thieno[3,2-b]pyridine-5-carboxamides | mGlu₅ Receptor nih.gov |
Table 3: Scaffold Hopping from a Thienopyrimidinone to a Quinazolinone Core
| Original Scaffold | Hopped Scaffold | Resulting Compound Class | Target |
| Thienopyrimidinone | Quinazolinone | Quinazolinone derivatives | HIV-1 Ribonuclease H unica.it |
These examples underscore the potential of bioisosteric replacement and scaffold hopping as powerful tools in the design of novel analogues of this compound. By exploring different functional groups to replace the carboxylic acid and by investigating alternative core structures, it is possible to develop new compounds with improved therapeutic profiles.
Advanced Analytical and Spectroscopic Characterization of 5 Chlorothieno 3,2 B Pyridine 3 Carboxylic Acid in Research
Spectroscopic Techniques for Structural Elucidation of 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid and Derivatives
Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the carboxylic acid proton. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org Its broadness is a result of hydrogen bonding, and the signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). The protons on the thieno[3,2-b]pyridine (B153574) core would appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the pyridine (B92270) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. The sp²-hybridized carbons of the fused aromatic rings are expected to resonate in the 110-160 ppm range. Published data on substituted thieno[3,2-b]pyridines can be used to predict the chemical shifts, where the position of substitution relative to the nitrogen and sulfur heteroatoms significantly influences the carbon environment. researchgate.net
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 160 - 180 | Acidic proton signal disappears with D₂O addition. libretexts.org |
| Aromatic Protons (C-H) | 7.0 - 9.0 | 110 - 160 | Exact shifts depend on position relative to heteroatoms and substituents. researchgate.net |
| Quaternary Carbons (C-Cl, C-S, etc.) | N/A | 110 - 160 | Identified by lack of signal in DEPT-135 and no correlation in HSQC. |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH) or a chlorine atom (-Cl). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with an (M+2) peak approximately one-third the intensity of the M⁺ peak.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the compound. For C₈H₄ClNO₂S, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Gained |
| EIMS | Molecular ion (M⁺) peak with a characteristic M+2 isotope peak (approx. 3:1 ratio). | Confirmation of molecular weight and presence of one chlorine atom. |
| Fragmentation peaks corresponding to loss of -COOH, -Cl. | Structural information based on fragmentation patterns. | |
| HRMS | Highly accurate m/z value for the molecular ion. | Unambiguous determination of the elemental formula (C₈H₄ClNO₂S). |
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present.
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state or as a concentrate. vscht.czspectroscopyonline.com Superimposed on this broad band may be the sharper C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹). vscht.cz
A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1730 and 1700 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations are also characteristic, typically appearing in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com Vibrations associated with the C=C and C=N bonds of the aromatic rings would be found in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |
| Aromatic Rings | C=C / C=N stretch | 1600 - 1450 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H bend | 960 - 900 | Medium, Broad |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π-π* electronic transitions within the conjugated thienopyridine ring system. The spectrum would likely show broad, intense absorption bands in the UV region, typically between 220 and 300 nm. The exact position and intensity of the absorption maxima (λₘₐₓ) would be influenced by the specific arrangement of the fused rings and the electronic nature of the chloro and carboxylic acid substituents.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LCMS, GC, SFC)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of polar aromatic compounds like carboxylic acids. A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate, acidified with phosphoric or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.
Liquid Chromatography-Mass Spectrometry (LCMS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. It allows for the separation of components in a mixture, while simultaneously providing mass information for each component as it elutes from the column. This is invaluable for identifying impurities and confirming the identity of the main peak.
Gas Chromatography (GC): Due to the low volatility and potential for thermal decomposition of the carboxylic acid, direct analysis by GC is generally not feasible. However, analysis could be performed after derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester).
Table 4: Typical HPLC Conditions for Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and acidified water (e.g., 0.1% Formic Acid). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at λₘₐₓ (e.g., ~220-280 nm) |
| Column Temperature | 25 - 40 °C |
X-ray Crystallography of this compound and Co-Crystals
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
For this compound, a key feature of its crystal structure would be the intermolecular interactions mediated by the carboxylic acid group. It is highly probable that the molecules would form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. This is a very common and stable arrangement for carboxylic acids in the solid state. researchgate.net
Further packing of these dimers would be influenced by other weaker interactions, such as π-π stacking between the flat thienopyridine ring systems and potential halogen bonding involving the chlorine atom. The crystal structure of the related compound, 2-Chloropyridine-3-carboxylic acid, reveals that molecules are interconnected by O—H···N hydrogen bonds to form infinite chains, which then pack into layers. researchgate.net A similar packing motif could be possible for the title compound.
The formation of co-crystals, where the target molecule is crystallized with another neutral molecule (a co-former), is also an area of interest. Co-crystallization can alter the physical properties of the compound and provides insight into its non-covalent bonding preferences.
Thermal Analysis and Polymorphism Studies for Research Materials
Comprehensive searches of scientific literature and chemical databases did not yield specific public data on the thermal analysis or polymorphism of this compound. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial in characterizing the physicochemical properties of research materials. DSC is employed to determine melting points, phase transitions, and purity, while TGA provides information on thermal stability and decomposition profiles.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical research as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. Studies to identify and characterize different polymorphic forms are standard in the development of new chemical entities.
Despite the importance of such data, specific experimental values and detailed research findings for this compound are not available in the reviewed literature. Therefore, no data tables on its thermal behavior or polymorphic forms can be presented.
Development of Research-Specific Bioanalytical Methods for this compound in Biological Matrices (in vitro stability)
The development of robust bioanalytical methods is essential for evaluating the in vitro stability of a research compound in biological matrices such as plasma, serum, or liver microsomes. These studies help to predict the metabolic fate of a compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly used technique for its high sensitivity and selectivity in quantifying small molecules in complex biological samples.
A thorough review of published research indicates a lack of specific, publicly available bioanalytical methods developed for the quantification of this compound in biological matrices for the purpose of in vitro stability assessment. Consequently, detailed parameters of a bioanalytical method, such as the limit of quantification, linearity, accuracy, precision, and recovery, cannot be provided.
While general methodologies for developing LC-MS/MS assays for small molecules are well-established, the specific application and validation for this compound have not been detailed in the accessible scientific literature. As a result, no data table summarizing the parameters of a validated bioanalytical method or the findings from in vitro stability studies for this specific compound can be included.
Potential Therapeutic Implications and Future Research Directions for 5 Chlorothieno 3,2 B Pyridine 3 Carboxylic Acid
Preclinical Efficacy Studies of 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid in In Vitro and In Vivo Disease Models
Preclinical research has highlighted the thieno[3,2-b]pyridine (B153574) core as a promising pharmacophore in several disease models. Investigations into its derivatives have revealed significant activity in areas ranging from cancer to rare genetic disorders.
Anticancer Research Applications (e.g., TNBC cell lines)
Derivatives of the thieno[3,2-b]pyridine scaffold have been synthesized and evaluated for their antitumor properties, with a particular focus on difficult-to-treat cancers like Triple-Negative Breast Cancer (TNBC). nih.govmdpi.com
In one study, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and tested against two TNBC cell lines, MDA-MB-231 and MDA-MB-468. nih.gov The research found that three of the synthesized compounds demonstrated growth inhibition in both cancer cell lines, while showing minimal toxic effects on a non-tumorigenic mammary epithelial cell line (MCF-12A). nih.gov The most promising of these compounds, Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate, was found to significantly decrease the number of viable MDA-MB-231 cells and reduce cellular proliferation. nih.govresearchgate.net Furthermore, this compound was observed to cause an increase in the G0/G1 phase of the cell cycle and a decrease in the S phase. nih.gov In an in vivo context, the compound also successfully reduced tumor size in a chick chorioallantoic membrane (CAM) model. nih.govmdpi.com
Other research has focused on the ability of thieno[3,2-b]pyridine derivatives to inhibit key signaling molecules involved in cancer progression. For instance, substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor in tumor angiogenesis. nih.gov Additionally, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been shown to act by inhibiting the non-receptor tyrosine kinase Src, which is often overactivated in various cancers. nih.govmdpi.com
| Compound Name | TNBC Cell Line | GI50 (μM) | Reference |
|---|---|---|---|
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 14 | mdpi.com |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-468 | 11 | mdpi.com |
| Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 13 | nih.govmdpi.com |
| Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-468 | 10 | mdpi.com |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 15 | mdpi.com |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-468 | 13 | mdpi.com |
Anti-Infective Research Applications (e.g., Antibacterial, Antiviral, Antiprotozoal)
The thieno[3,2-b]pyridine scaffold has also been explored for its potential in combating infectious diseases.
Antibacterial Research: A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized as potential agents against Mycobacterium tuberculosis (Mtb). nih.gov Six of these compounds showed potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) of ≤ 1 μg/mL against one Mtb strain. nih.gov Notably, compound 6c from this series demonstrated good activity against a virulent Mtb strain (MIC = 0.5-1 μg/mL), was active against Mtb within macrophages, and showed low cytotoxicity against human liver cells. nih.gov Further investigation revealed that these compounds act by targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov The study also demonstrated that compound 6c had favorable oral pharmacokinetic properties and exhibited good in vivo efficacy in an acute mouse model of tuberculosis. nih.gov
| Compound | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 6c | M. tuberculosis UAlRv | MIC | 0.5-1 μg/mL | nih.gov |
| Compound 6i | M. tuberculosis UAlRa | MIC | ≤ 1 μg/mL | nih.gov |
Antiviral Research: Based on available scientific literature, there is limited specific research into the antiviral applications of derivatives of the thieno[3,2-b]pyridine isomer. While related scaffolds like thieno[2,3-b]pyridines have been investigated for antiviral properties, this remains an under-explored area for the thieno[3,2-b]pyridine core structure. mdpi.comnih.gov
Antiprotozoal Research: Research into structurally related compounds has shown promise. A study on thieno[3,2-b]pyrrole 5-carboxamides, which share a similar fused ring concept but with a pyrrole (B145914) instead of a pyridine (B92270) ring, identified them as potent inhibitors of the protozoan parasite Giardia duodenalis. escholarship.org One compound, in particular, displayed potent and selective activity against multiple Giardia strains, including those resistant to metronidazole, and was able to reduce the parasite burden in preclinical mouse models. escholarship.org
Anti-Inflammatory Research Applications
Currently, there is a lack of specific preclinical studies focusing on the anti-inflammatory potential of thieno[3,2-b]pyridine derivatives in the public domain. While the isomeric thieno[2,3-b]pyridine (B153569) scaffold has been investigated for such properties, the anti-inflammatory applications of the thieno[3,2-b]pyridine core represent a potential area for future investigation.
Neurological Disorder Research Applications (e.g., mGlu5 modulation, familial dysautonomia)
The thieno[3,2-b]pyridine scaffold has been the basis for compounds showing significant potential in the area of neurological disorders.
mGlu5 Modulation: Derivatives of thieno[3,2-b]pyridine-5-carboxamide have been identified as novel, potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). acs.orgnih.govresearchgate.net The mGlu5 receptor is implicated in modulating synaptic plasticity, and its dysregulation is linked to a variety of central nervous system (CNS) disorders. acs.org As such, mGlu5 NAMs are being investigated for therapeutic applications in conditions including pain, anxiety, depression, and levodopa-induced dyskinesia associated with Parkinson's disease. mdpi.com The discovered thieno[3,2-b]pyridine-based compounds were found to be highly potent and brain penetrant with improved oral bioavailability in rat models, marking them as significant leads for further development. acs.orgresearchgate.net
Familial Dysautonomia: Remarkably, specific derivatives of the thieno[3,2-b]pyridine scaffold have been developed as a potential treatment for familial dysautonomia (FD), a rare, debilitating hereditary sensory and autonomic neuropathy. nih.govgoogle.com FD is caused by a point mutation in the IKBKAP gene, which leads to tissue-specific errors in pre-mRNA splicing. google.com A patent has described substituted thieno[3,2-b]pyridin-7-amine (B12955) compounds for treating or ameliorating FD by improving this pre-mRNA splicing process. google.com A subsequent preclinical study detailed the development of an orally available thieno[3,2-b]pyridine-based compound that was shown to rescue gait ataxia and retinal degeneration in a phenotypic mouse model of the disease, representing a significant potential breakthrough for this rare condition. nih.govbiorxiv.org
Antithrombotic Research Applications
While the broader class of thienopyridines includes well-known antithrombotic agents such as clopidogrel, these drugs are based on different isomeric scaffolds (e.g., thieno[3,2-c]pyridine). nih.gov Based on a review of available scientific literature, the specific potential of thieno[3,2-b]pyridine derivatives as antithrombotic or antiplatelet agents has not been extensively investigated and remains an open area for research.
Exploration of Combination Research Therapies with this compound in Preclinical Settings
The exploration of combination therapies involving derivatives of the thieno[3,2-b]pyridine scaffold in preclinical settings is not well-documented in publicly available research. While the diverse mechanisms of action demonstrated by these compounds, particularly in oncology, suggest they could be viable candidates for use in combination with other therapeutic agents, specific studies to this effect have not been widely published. This represents a clear and important direction for future research to potentially enhance therapeutic efficacy and overcome resistance mechanisms in various diseases.
Prodrug Strategies for Enhancing Biological Research Properties of this compound
Prodrugs are inactive derivatives of a parent molecule that undergo biotransformation in the body to release the active drug. researchgate.net This strategy is frequently employed to overcome undesirable properties of a parent compound, such as poor solubility, limited permeability, or chemical instability. nih.govacs.org For this compound, the carboxylic acid group is the primary target for prodrug modification.
One established approach involves converting the carboxylic acid into an ester. This modification masks the polar carboxylic acid, generally increasing the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. The ester can then be hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the active carboxylic acid. researchgate.net
A more sophisticated strategy involves the synthesis of amino acid prodrugs. mdpi.comnih.gov In this approach, an amino acid is linked to the parent molecule, often via an ester or amide bond. This can improve solubility and potentially utilize amino acid transporters for enhanced absorption. Research on other thienopyridine scaffolds has demonstrated the viability of this approach. For instance, a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine were synthesized and evaluated for their potential to be converted into active metabolites. mdpi.comresearchgate.net This highlights a promising avenue for modifying this compound to improve its research characteristics.
Table 1: Common Prodrug Strategies for Carboxylic Acids PRESS TO INTERACT
| Prodrug Type | Linkage | Release Mechanism | Potential Advantage |
|---|---|---|---|
| Alkyl/Aryl Ester | Ester | Enzymatic (Esterases) | Increased lipophilicity, improved permeability |
| Amino Acid Conjugate | Ester/Amide | Enzymatic (Esterases, Peptidases) | Improved solubility, potential for transporter-mediated uptake |
| Phosphate (B84403) Ester | Ester | Enzymatic (Phosphatases) | Greatly enhanced aqueous solubility |
Nanomedicine and Targeted Delivery Approaches for this compound in Research
Nanomedicine utilizes nanoscale materials to deliver therapeutic agents, offering benefits such as improved solubility, enhanced pharmacokinetic profiles, and targeted delivery to specific tissues or cells. nih.gov For a research compound like this compound, nano-formulations could be instrumental in preclinical studies.
Encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from premature degradation and alter its biodistribution. nih.gov This passive targeting can lead to accumulation in specific tissues, like tumors, through the enhanced permeability and retention (EPR) effect. nih.gov
Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) that bind to specific receptors overexpressed on target cells. This active targeting strategy could significantly increase the concentration of the compound at the desired site of action, enhancing its efficacy in research models and reducing potential off-target effects. nih.govnih.gov For example, nanoparticles have been designed to target the prostate-specific membrane antigen (PSMA) on prostate cancer cells, demonstrating the potential for tissue-specific delivery. nih.gov
Challenges and Opportunities in the Translational Research of this compound
Translational research is the process of moving basic scientific discoveries from the laboratory into clinical practice. nih.gov This pathway is fraught with challenges, and only a small fraction of promising compounds successfully navigate it.
Challenges:
Predictive Models: A major hurdle is the lack of preclinical models that accurately predict efficacy and toxicology in humans. nih.gov Early-stage research on this compound would need to utilize a range of in vitro and in vivo models to build a robust data package.
The "Chemical Space" Problem: Identifying the optimal molecular properties for a drug candidate is complex. While the thienopyridine scaffold is known, the specific substitutions on this compound may present unforeseen absorption, distribution, metabolism, and excretion (ADME) challenges. nih.gov
Target Identification and Validation: A clear understanding of the molecular target and mechanism of action is crucial. Without this, it is difficult to design rational clinical trials or develop relevant biomarkers. nih.gov
Opportunities:
Scaffold History: The thienopyridine scaffold is present in approved drugs, providing a historical basis for its drug-like properties. researchgate.net This can de-risk certain aspects of development.
Reverse Translation: Clinical observations from existing thienopyridine drugs could provide mechanistic insights that guide the preclinical development of novel analogs like this compound. nih.gov
Biomarker Development: Advances in "omics" technologies (genomics, proteomics, metabolomics) offer the opportunity to identify biomarkers that could predict which patient populations might respond best to a therapy based on this compound, enabling a more personalized medicine approach. nih.gov
Emerging Research Areas for the Thienopyridine Carboxylic Acid Scaffold
The versatility of the thienopyridine scaffold continues to drive its exploration in various therapeutic areas beyond its traditional applications. researchgate.net The presence of a carboxylic acid provides a key functional group for interaction with biological targets or for synthetic modification.
Table 2: Investigational Applications of the Thienopyridine Scaffold PRESS TO INTERACT
| Research Area | Biological Target/Activity | Reference |
|---|---|---|
| Anti-Infectives | Inhibition of enzymes like Protein Glycosylation D (PglD) in bacteria. | nih.gov |
| Anti-Inflammatory | Potential modulation of inflammatory pathways. | researchgate.netresearchgate.net |
| Neurology | Negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5). | nih.gov |
Recent research has highlighted the potential of thienopyrimidine derivatives, which share structural similarities, as anti-infective agents. nih.gov For example, certain compounds have shown activity against Campylobacter jejuni by inhibiting the PglD enzyme. nih.gov Additionally, structure-activity relationship studies have identified thieno[3,2-b]pyridine-5-carboxamide derivatives as potent and brain-penetrant negative allosteric modulators of the mGlu5 receptor, a target for neurological and psychiatric disorders. nih.gov The core structure of this compound makes it a relevant starting point for the design of new compounds targeting these and other emerging biological pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chlorothieno[3,2-b]pyridine-3-carboxylic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves cyclization of halogenated pyridine precursors with thiophene derivatives. For example, a three-step approach (adapted from trifluoromethylpyridine synthesis) includes:
Halogenation : Introducing chlorine at the 5-position via electrophilic substitution using Cl₂ or SOCl₂ under anhydrous conditions .
Cyclization : Employing catalysts like palladium or copper in solvents such as DMF or toluene to form the thienopyridine core .
Carboxylation : Using CO₂ or carboxylation agents (e.g., NaCN) in acidic or basic media to introduce the carboxylic acid group at the 3-position .
- Critical factors include temperature control (80–120°C), inert atmosphere (N₂/Ar), and purification via recrystallization or column chromatography. Yields >70% are achievable with optimized stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 8.5–9.5 ppm for pyridine) and thiophene signals (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 35 Hz for CF₃ in analogs) confirm substituent positions .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₅ClNO₂S: calc. 214.97) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irrit. Category 2 ).
- Ventilation : Use fume hoods to prevent inhalation of fine particles (STOT SE 3; target organs: respiratory system ).
- Storage : Keep in airtight containers away from ignition sources (P210 ).
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings and resolving through-space interactions (NOESY) .
- X-ray Crystallography : Confirm regiochemistry of substituents if tautomerism or positional isomerism is suspected .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What strategies optimize reaction yields when synthesizing this compound under scale-up conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cyclization efficiency; copper catalysts may reduce costs but require higher temperatures (~120°C) .
- Solvent Optimization : Replace DMF with toluene for easier post-reaction separation, though yields may drop by 10–15% .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., decarboxylation) during carboxylation .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or kinases (structural analogs show anti-inflammatory activity ).
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with IC₅₀ values from in vitro assays to prioritize derivatives .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
